molecular formula C11H14ClNO2 B2545168 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl CAS No. 1000161-37-4

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl

Cat. No.: B2545168
CAS No.: 1000161-37-4
M. Wt: 227.69
InChI Key: FVJJWSHIWHZUEC-UHFFFAOYSA-N
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Description

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of naphthalene and contains both an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenation of 6-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Biological Activity

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS Number: 1000161-37-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₁₁H₁₄ClN₁O₂
Molecular Weight : 227.69 g/mol
LogP : 2.703
Polar Surface Area (PSA) : 63.32 Ų

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₁O₂
Molecular Weight227.69 g/mol
LogP2.703
Polar Surface Area63.32 Ų

Antitumor Activity

Research indicates that compounds similar to 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibit significant antitumor properties. A study demonstrated that derivatives with amino and carboxylic acid functionalities show cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound's derivatives showed IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cell lines, indicating potent activity in some cases .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The presence of the amino group enhances its interaction with proteins, potentially inhibiting pathways that lead to tumor growth.

  • Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins mainly through hydrophobic contacts .
  • Structure-Activity Relationship (SAR) : Modifications in the molecular structure, such as the introduction of electron-donating groups, can significantly enhance cytotoxic activity .

Study on Anticancer Properties

A detailed study examined the effects of various derivatives of tetrahydronaphthalene carboxylic acids on human cancer cell lines. The results indicated that:

  • Compounds with specific substitutions on the naphthalene ring exhibited enhanced antiproliferative effects.
  • A notable derivative demonstrated an IC50 value lower than that of doxorubicin in certain cell lines, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl remains under investigation. However, its LogP value suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10;/h1-2,5,10H,3-4,6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSZLISPUCZHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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